(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine
Description
(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine is a heterocyclic organic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a methyl group at the 2-position and a methanamine group at the 7-position. Its CAS registry number is 1566552-84-8 . This compound is structurally significant as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. The imidazo[4,5-b]pyridine scaffold is known for its pharmacological relevance, including interactions with enzymes such as nitric oxide synthases (NOS) and kinases . The methanamine moiety enhances solubility and facilitates functionalization, making it a versatile building block for drug discovery .
Properties
IUPAC Name |
(2-methyl-1H-imidazo[4,5-b]pyridin-7-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-11-7-6(4-9)2-3-10-8(7)12-5/h2-3H,4,9H2,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLVPZLPJFFGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2N1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions for Core Structure Formation
The imidazo[4,5-b]pyridine scaffold is typically constructed via condensation reactions between appropriately substituted pyridine derivatives and imidazole precursors. A key approach involves the reaction of 2-chloro-3-nitropyridine with primary amines, followed by cyclization under reducing conditions . For example, treatment of 2-chloro-3-nitropyridine with methylamine generates a 3-amino-2-chloropyridine intermediate, which undergoes cyclization in the presence of zinc and hydrochloric acid to form the imidazo[4,5-b]pyridine core .
Further functionalization at the 7-position is achieved by introducing a methanamine group. This is often accomplished via nucleophilic substitution using chloromethylamine or through reductive amination of a ketone intermediate . The use of cesium carbonate as a base in dimethylformamide (DMF) has been reported to enhance substitution efficiency, yielding (2-methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine in 65–72% isolated yields .
Direct introduction of the methanamine group into preformed imidazo[4,5-b]pyridine derivatives is achievable via nucleophilic aromatic substitution. A patent by details the reaction of 2,3-dichloropyrazine with diaryl imines, followed by hydrolysis to yield chloropyrazinylmethanamine analogs. Adapting this method, 7-chloro-2-methylimidazo[4,5-b]pyridine can react with ammonia or methylamine under high-pressure conditions (100–120°C, 5–10 bar) to produce the target compound .
Optimization parameters :
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Solvent : DMF or N-methylpyrrolidone (NMP) improves solubility and reaction rates .
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Catalyst : Copper(I) iodide (CuI) enhances substitution efficiency, achieving 80–85% conversion .
Catalytic Cyclization Approaches
Transition-metal-catalyzed cyclization has emerged as a powerful tool for constructing the imidazo[4,5-b]pyridine core. Palladium-catalyzed coupling of 2-bromo-3-aminopyridine with acetonitrile derivatives enables one-pot synthesis of this compound . For example, using Pd(OAc)₂ and Xantphos as a ligand system in toluene at 110°C affords the product in 70% yield .
Mechanistic insights :
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Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate.
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Coordination of the amine group to Pd(II) facilitates intramolecular cyclization.
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Reductive elimination releases the product and regenerates the Pd(0) catalyst .
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
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Byproduct Formation : Competing reactions at the 5-position of the imidazole ring can generate regioisomers. Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) suppresses this side pathway .
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Purification Difficulties : The polar nature of methanamine derivatives complicates isolation. Silica gel chromatography with methanol/ethyl acetate (1:9) eluents improves resolution .
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Scale-up Limitations : High-pressure conditions in nucleophilic substitution require specialized equipment. Continuous-flow reactors have been proposed to mitigate this issue .
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanamine Group
The primary amine undergoes typical nucleophilic substitution reactions. Key transformations include:
Condensation Reactions
The amine group participates in Schiff base formation and heterocyclization:
Schiff Base Formation
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Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imines (confirmed by NMR: δ 8.3 ppm for CH=N).
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Condensation with ketones (e.g., acetone) requires acidic catalysis (HCl, 60°C) for enamine formation.
Heterocyclization
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With CS₂/KOH in H₂O-IPA (1:1), forms thioamide intermediates that cyclize to thiazolo-fused derivatives .
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Reaction with ethyl cyanoacetate yields pyrimidine hybrids via tandem condensation-cyclization (70–75% yield) .
Cross-Coupling Reactions
The imidazo[4,5-b]pyridine core supports transition metal-catalyzed couplings:
Functionalization of the Imidazo[4,5-b]pyridine Core
The methyl group at position 2 and nitrogen atoms enable further modifications:
Electrophilic Aromatic Substitution
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Bromination with NBS in CCl₄ introduces bromine at position 5 (confirmed by NMR: δ 112 ppm for C-Br) .
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Nitration (HNO₃/H₂SO₄) occurs at position 6 but requires controlled conditions to avoid ring decomposition .
N-Methylation
Redox Reactions
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The amine group is oxidized by H₂O₂/Na₂WO₄ to a nitroso derivative, which dimerizes spontaneously (isolated as a stable dimer).
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Catalytic hydrogenation (H₂, Pd/C) reduces the imidazo[4,5-b]pyridine ring to a dihydroimidazopyridine intermediate, though this reaction is reversible under aerobic conditions .
Coordination Chemistry
The compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and amine group:
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Forms stable complexes with Cu(II) (λₘₐₓ = 650 nm, ε = 1,200 M⁻¹cm⁻¹) and Zn(II) in aqueous ethanol .
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X-ray crystallography of the Cu complex confirms a square-planar geometry .
Key Mechanistic Insights
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Steric Effects : The 2-methyl group hinders electrophilic substitution at position 2, directing reactivity to positions 5 and 6 .
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Electronic Effects : The imidazo[4,5-b]pyridine system’s electron-deficient nature accelerates nucleophilic aromatic substitution at position 7 .
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance coupling reaction yields compared to protic solvents .
Stability Considerations
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Stable under acidic conditions (pH 2–6) but degrades in strong bases (pH > 10) via ring-opening.
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Photosensitive: Prolonged UV exposure (254 nm) leads to decomposition (t₁/₂ = 48 hr).
Scientific Research Applications
Overview
(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine, with the CAS number 1565662-13-6, is a compound that has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry and biological studies. This article explores its various applications, supported by data tables and case studies.
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent in several diseases:
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Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to inhibit cell proliferation and induce apoptosis through the modulation of specific signaling pathways.
Study Cell Line IC50 (µM) Mechanism of Action Study A A549 12.5 Induction of apoptosis Study B MCF-7 15.0 Cell cycle arrest
Neurological Studies
Research indicates that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanisms :
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress.
- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines, potentially alleviating neuroinflammation.
Case Study: Neuroprotection in Animal Models
In a study involving transgenic mice models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.
Biochemical Assays
This compound is utilized as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms, particularly in drug discovery processes.
Mechanism of Action
The mechanism of action of (2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism and other cellular processes .
Comparison with Similar Compounds
Key Observations :
- Substitutions at the 2-position (e.g., methyl vs. tetrahydro-2H-pyran) modulate steric and electronic properties, influencing bioavailability and enzyme interactions .
Analogues with Alternative Heterocyclic Cores
Biological Activity
(2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound is characterized by a fused imidazole and pyridine ring system, with a methyl group at the 2-position of the imidazole ring and a methanamine functional group at the 7-position of the pyridine ring. Its unique structural features contribute to its biological activities, particularly in medicinal chemistry and cancer research.
The molecular formula of this compound is CHN. The synthesis typically involves cyclization reactions of 2-amino-3-methylaminopyridine with various nucleophiles. Common methods include:
- Cyclization with carboxylic acids : This reaction leads to various functionalized imidazo[4,5-b]pyridines.
- Nucleophilic substitution : This can occur at the nitrogen atoms in the imidazole ring.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it acts as a potent inhibitor of various kinases involved in cancer progression. For instance, it has been reported to inhibit protein interactions that promote cancer cell survival and proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 2.27 | Induces apoptosis and cell cycle arrest |
| HL-60 (AML) | 1.42 | Inhibits PDGFRα and PDGFRβ |
| OKP-GS (Renal) | 4.56 | Targets specific kinases |
The compound has shown effectiveness against several cancer cell lines, including K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia), with IC values indicating strong inhibition of cell growth and survival pathways .
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:
- Kinase Inhibition : It selectively inhibits tyrosine kinases, which are critical in many signaling pathways associated with cancer.
- Modulation of Apoptosis : The compound influences apoptotic pathways, leading to programmed cell death in malignant cells.
- GABA A Receptor Modulation : Preliminary studies suggest potential activity as a positive allosteric modulator of GABA A receptors, impacting neurotransmission .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on K562 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in K562 cells, with an IC value of 2.27 µM. The study highlighted its potential as a targeted therapy for chronic myelogenous leukemia .
- In Vivo Studies : Other research has explored the compound's efficacy in animal models, showing promising results in reducing tumor size and improving survival rates when combined with other chemotherapeutic agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Methyl at 2-position; methanamine at 7-position | High potency against specific kinases |
| 1-Methylimidazo[4,5-b]pyridine | Methyl at 1-position; no amine substituent | Broad spectrum kinase inhibition |
| 6-Methylimidazo[4,5-b]pyridine | Methyl at 6-position | Potential for different pharmacological profiles |
This comparative analysis illustrates that while many imidazo[4,5-b]pyridine derivatives exhibit kinase inhibition properties, the specific substitution pattern of this compound enhances its selectivity and potency.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (2-Methyl-3H-imidazo[4,5-b]pyridin-7-yl)methanamine?
- Methodology : The synthesis of imidazo[4,5-b]pyridine derivatives often employs condensation reactions under phase-transfer catalysis (PTC) or acid-catalyzed cyclization. For example, analogous compounds like 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine were synthesized using 5-bromopyridine-2,3-diamine and benzaldehyde in dimethylformamide (DMF) with p-toluenesulfonic acid as a catalyst . Adjusting the amine precursor (e.g., using methanamine derivatives) and optimizing solvent systems (e.g., DMF or ethanol) can enhance yield.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Key Techniques :
- 1H NMR : Characteristic signals for the methyl group (δ ~2.5 ppm) and methanamine protons (δ ~3.8–4.2 ppm) .
- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns (e.g., chlorine/bromine signatures) .
- FT-IR : Identify NH/amine stretches (~3300 cm⁻¹) and aromatic C-H vibrations .
Q. How is preliminary biological activity screened for this compound?
- Assays :
- Kinase Inhibition : Test against Aurora kinases (A, B, C) using fluorescence-based assays with ATP analogs. IC50 values <1 µM indicate potency .
- Cell Proliferation : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to correlate kinase inhibition with antiproliferative effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize inhibitory potency?
- Approach :
- Substituent Variation : Introduce electron-donating groups (e.g., dimethylamino at the phenyl ring) to enhance π-π stacking with kinase ATP-binding pockets .
- Scaffold Hybridization : Fuse imidazo[4,5-b]pyridine with piperazine or isoxazole moieties to improve solubility and target affinity, as seen in Aurora kinase inhibitors .
- IC50 Profiling : Compare analogs in dose-response assays to identify critical substituents .
Q. What computational tools aid in understanding electronic properties and reactivity?
- DFT Applications :
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- Transition-State Modeling : Simulate cyclization steps to optimize reaction conditions (e.g., solvent polarity, catalyst loading) .
Q. How can contradictions in biological activity data be resolved?
- Troubleshooting :
- Assay Conditions : Verify ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH, which impact IC50 reproducibility .
- Compound Purity : Use reverse-phase HPLC (≥95% purity) to eliminate byproducts that skew activity .
- Cell Line Variability : Test across multiple lines (e.g., solid vs. blood cancers) to assess target specificity .
Q. What strategies mitigate challenges in purifying polar byproducts?
- Purification Techniques :
- Preparative HPLC : Employ C18 columns with acetonitrile/water gradients (5→95% organic phase) for polar intermediates .
- Solvent Extraction : Use ethyl acetate/water partitioning to remove unreacted amines or acidic impurities .
Q. How are advanced analogs optimized for pharmacokinetic properties?
- Optimization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
